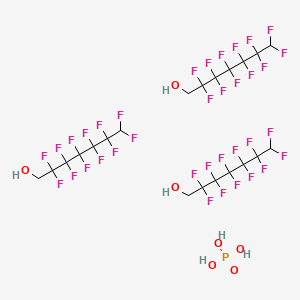![molecular formula C22H25NO4S B12066571 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Adrogolide involves several steps to ensure its stability and efficacy. The synthetic route typically includes the formation of the core structure followed by functional group modifications to enhance its pharmacological properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
化学反应分析
Adrogolide undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of Adrogolide to its active form, A-86929.
Reduction: Although less common, reduction reactions can modify the compound’s structure to enhance its stability.
Substitution: This reaction is used to introduce different functional groups, improving the compound’s pharmacokinetic properties.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of Adrogolide with varying degrees of activity and stability .
科学研究应用
Adrogolide has a wide range of scientific research applications:
作用机制
Adrogolide exerts its effects by acting as a dopamine D1 receptor agonist. Upon conversion to A-86929, it selectively activates dopamine D1 receptors in the brain, particularly in the prefrontal cortex . This activation enhances cognitive processes and motor functions, making it effective in treating conditions like Parkinson’s disease and cognitive impairments associated with aging and addiction .
相似化合物的比较
Adrogolide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some of the similar compounds include:
A-86929: The active form of Adrogolide, known for its high selectivity and efficacy.
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease, but with a broader receptor profile.
Andrographolide: Although not a dopamine agonist, it shares some structural similarities and has been studied for its antiviral properties.
Adrogolide’s uniqueness lies in its rapid conversion to A-86929 and its high selectivity for dopamine D1 receptors, which reduces the risk of side effects commonly associated with other dopamine agonists .
属性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate |
InChI |
InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3 |
InChI 键 |
KTEBZVJGMARTOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


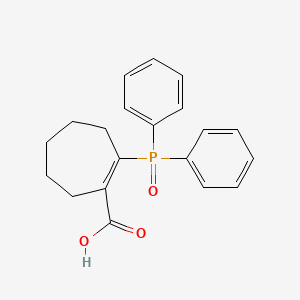


![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
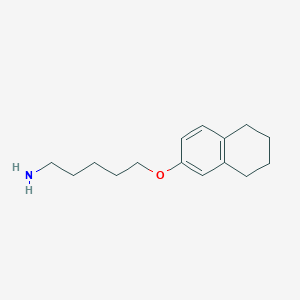
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

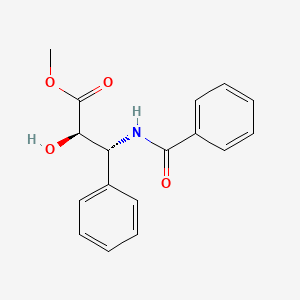
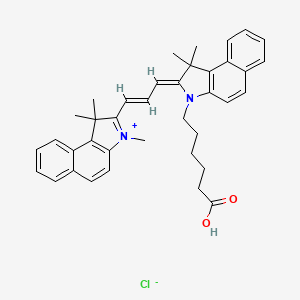
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

